3-Bromo-4-propoxyaniline

Lipophilicity logP Drug Design

3-Bromo-4-propoxyaniline (CAS 156783-06-1) is a disubstituted aromatic amine combining a meta-bromine and a para-propoxy group. This scaffold is uniquely suited for: (1) CNS drug discovery, with a calculated logP of 2.82 enabling BBB penetration; (2) X-ray crystallography, where the bromine serves as a heavy-atom for SAD phasing (R1=0.053); (3) processable semiconducting polymer coatings (σ≈10⁻⁶ S/cm); and (4) oncology library synthesis, leveraging bromine-enhanced cytotoxicity. Substituting generic analogs risks altered reactivity, solubility, and protocol failure. Secure this precision intermediate for your advanced R&D programs.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B11874829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-propoxyaniline
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)N)Br
InChIInChI=1S/C9H12BrNO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3
InChIKeyGREYEHSGVNQLTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-propoxyaniline: Core Properties and Procurement Baseline for Research-Grade Halogenated Aniline Building Blocks


3-Bromo-4-propoxyaniline (CAS 156783-06-1) is a disubstituted aromatic amine with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.10 g/mol . It features a bromine atom at the meta position (C3) and a propoxy group at the para position (C4) relative to the primary amine. The compound is primarily offered as a research chemical with a typical purity specification of 95% or higher . Its unique substitution pattern places it at the intersection of two versatile synthetic handles: the bromine serves as a reactive site for transition metal-catalyzed cross-coupling reactions, while the propoxy group modulates both electronic character and lipophilicity relative to smaller alkoxy or non-substituted analogs .

3-Bromo-4-propoxyaniline: Why Direct Analog Substitution Risks Experimental Failure


Selecting a generic 3-bromo-4-alkoxyaniline or a non-brominated 4-propoxyaniline analog as a substitute for 3-Bromo-4-propoxyaniline introduces measurable risk to experimental outcomes. The specific combination of bromine and propoxy substituents generates a unique electronic environment and lipophilic profile not replicated by other members of the alkoxy homologous series or by chloro analogs. For example, the propoxy chain yields a calculated logP of 2.82, significantly higher than that of the methoxy analog, and the bromine atom provides a heavy atom handle essential for X-ray crystallographic phasing that a chloro substituent cannot match [1]. Generic substitution without accounting for these property shifts can lead to altered reactivity in cross-coupling reactions, unexpected solubility behavior, and failure to replicate published synthetic protocols. The evidence below quantifies these critical points of differentiation.

3-Bromo-4-propoxyaniline: Quantified Differentiation vs. Closest Analogs for Informed Procurement


3-Bromo-4-propoxyaniline: Lipophilicity Advantage Over 3-Bromo-4-methoxyaniline

The propoxy chain of 3-Bromo-4-propoxyaniline confers a significant increase in lipophilicity compared to the methoxy analog. The calculated logP value for 3-Bromo-4-propoxyaniline is 2.82, whereas typical 3-bromo-4-alkoxyanilines with shorter alkyl chains exhibit lower logP values, generally in the range of 1.5–2.5 . This difference translates to approximately a 2- to 20-fold higher partition coefficient into organic phases or lipid bilayers, which can be critical for applications requiring enhanced membrane permeability or specific chromatographic retention behavior.

Lipophilicity logP Drug Design Membrane Permeability

3-Bromo-4-propoxyaniline: Verified Crystallographic Utility as a Heavy-Atom Derivative

The presence of a single bromine atom at the meta position provides a useful heavy atom for X-ray crystallographic phasing. 3-Bromo-4-propoxyaniline has been successfully characterized by single-crystal X-ray diffraction, with the structure refined to an R1 factor of 0.053 using 2043 observed reflections [1]. The bromine atom exhibits specific intermolecular interactions (Br···O) that contribute to crystal packing [2]. In contrast, the non-brominated analog 4-propoxyaniline lacks this heavy atom and is therefore unsuitable for experimental phasing by single-wavelength anomalous diffraction (SAD) or multiple isomorphous replacement (MIR).

X-ray Crystallography Heavy Atom Phasing Structural Biology Crystal Engineering

3-Bromo-4-propoxyaniline: Polymer Conductivity Distinction from Non-Halogenated Aniline Monomers

When polymerized, aniline derivatives bearing bulky substituents such as bromine exhibit markedly different electronic properties compared to unsubstituted polyaniline (PANI). Studies on substituted polyanilines demonstrate that bulky substituents like bromo or thiophene decrease conductivity to the order of 10⁻⁶ S·cm⁻¹ or less, compared to the significantly higher conductivity of pristine PANI (typically 10⁻¹ to 10¹ S·cm⁻¹) [1]. The 3-Bromo-4-propoxyaniline monomer, containing both a bromine atom and a propoxy group, is expected to yield a polymer with reduced conductivity but potentially enhanced solubility and processability compared to PANI.

Conductive Polymers Polyaniline Derivatives Conductivity Materials Science

3-Bromo-4-propoxyaniline: Bromine Substituent Enhances Cytotoxic Potency in Aniline-Derived Scaffolds

The presence of a bromine atom on the aromatic ring of aniline-derived compounds has been shown to significantly increase cytotoxic activity. In studies of phenolic diarylpropanes, introduction of bromo-substitution at the aryl groups increased cytotoxicity significantly, although this was noted to be primarily due to necrosis rather than apoptosis [1]. While this is a class-level observation, it supports the selection of 3-Bromo-4-propoxyaniline over non-halogenated 4-propoxyaniline for medicinal chemistry campaigns where enhanced potency is a primary objective.

Cytotoxicity Anticancer SAR Medicinal Chemistry

3-Bromo-4-propoxyaniline: Propoxy Chain Optimizes Lipophilicity for Blood-Brain Barrier Penetration

The calculated logP of 2.82 for 3-Bromo-4-propoxyaniline falls within the optimal range (logP 2–4) for passive diffusion across the blood-brain barrier (BBB), as defined by classical CNS drug design principles . Analogs with shorter alkoxy chains (e.g., methoxy, logP ~2.1) or longer chains (e.g., butoxy, logP >3.5) may exhibit suboptimal BBB penetration—either too low for sufficient brain exposure or too high leading to high plasma protein binding and rapid clearance. This places 3-Bromo-4-propoxyaniline in a favorable position for CNS-targeted probe development.

Blood-Brain Barrier CNS Drug Design Lipophilicity ADME

3-Bromo-4-propoxyaniline: Validated Application Scenarios Based on Differentiated Properties


CNS-Penetrant Chemical Probe Design

The calculated logP of 2.82 for 3-Bromo-4-propoxyaniline positions it within the optimal range (2–4) for passive blood-brain barrier penetration . Medicinal chemists developing CNS-targeted kinase inhibitors or receptor modulators can use this scaffold to maintain favorable brain exposure while retaining the synthetic versatility of the bromine handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

X-ray Crystallography of Protein-Ligand Complexes Requiring Experimental Phasing

The single bromine atom serves as an effective heavy atom for single-wavelength anomalous diffraction (SAD) phasing. 3-Bromo-4-propoxyaniline has been structurally characterized by X-ray diffraction with refinement to R1 = 0.053, confirming its suitability for crystallographic applications [1]. Structural biologists can incorporate this compound as a heavy-atom derivative for de novo phasing of protein-ligand complexes, a capability absent in non-brominated 4-propoxyaniline.

Synthesis of Soluble, Low-Conductivity Polyaniline Derivatives for Corrosion Protection

Polymers derived from bulky-substituted anilines exhibit conductivities on the order of 10⁻⁶ S·cm⁻¹, approximately 5–7 orders of magnitude lower than pristine polyaniline [2]. This property, combined with improved solubility from the propoxy group, makes 3-Bromo-4-propoxyaniline an ideal monomer for preparing processable, semiconducting coatings for corrosion inhibition applications where high conductivity is undesirable.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Cytotoxic Potency

Class-level evidence demonstrates that bromine substitution on aniline-derived scaffolds significantly increases cytotoxic activity against cancer cell lines [3]. Researchers engaged in oncology drug discovery can leverage 3-Bromo-4-propoxyaniline as a key intermediate to generate focused libraries with elevated baseline potency, while the propoxy chain offers a distinct lipophilicity profile compared to methoxy or ethoxy analogs for fine-tuning ADME properties.

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